2,5-Diamino-3,4-thiophenedicarbonitrile
Overview
Description
2,5-Diamino-3,4-thiophenedicarbonitrile is a chemical compound that is part of the thieno[2,3-b]thiophene family. This family of compounds is known for its heterocyclic structure, which includes a thiophene ring fused to another thiophene ring. The compound is characterized by the presence of amino groups at the 2 and 5 positions and nitrile groups at the 3 and 4 positions of the thienothiophene system.
Synthesis Analysis
The synthesis of related thieno[2,3-b]thiophene derivatives has been explored in various studies. For instance, ethyl 3,4-diamino-5-cyanothieno[2,3-b]thiophene-2-carboxylate, a close relative to 2,5-diamino-3,4-thiophenedicarbonitrile, has been synthesized and further reacted to produce a range of derivatives. This compound was treated with carbon disulfide and halo compounds to yield bisthiazole and bisthiolane derivatives. Additionally, it was used to generate dipyrrol-1-ylthienothiophene and its subsequent derivatives through condensation and cycloaddition reactions . Another study demonstrated the synthesis of 3,4-diamino-2,5-diacylthieno[2,3-b]thiophenes from disodium(dimercaptomethylene)malononitrile and α-halo ketones, showcasing the versatility of thienothiophene derivatives in chemical synthesis .
Molecular Structure Analysis
The molecular structure of 2,5-diamino-3,4-thiophenedicarbonitrile and its derivatives is characterized by the fused thiophene rings, which provide a planar and conjugated system. This conjugation is crucial for the electronic properties of the compound, as it allows for electron delocalization across the molecule. The presence of amino and nitrile groups also influences the electronic distribution and reactivity of the molecule.
Chemical Reactions Analysis
Thieno[2,3-b]thiophene derivatives participate in various chemical reactions due to their reactive sites. The amino groups can act as nucleophiles, while the nitrile groups can undergo reactions typical for carbonitriles, such as hydrolysis or addition reactions. The study on the oxidation of 2-diphenylamino-substituted thiophenes provides insights into the electrochemical behavior of thiophene derivatives, revealing the formation of radical cations and subsequent coupling reactions . These findings suggest that 2,5-diamino-3,4-thiophenedicarbonitrile could also undergo similar redox transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,5-diamino-3,4-thiophenedicarbonitrile are influenced by its molecular structure. The planarity and conjugation of the thienothiophene core contribute to its potential electronic properties, which could be relevant for applications in materials science, such as organic semiconductors or conductive polymers. The presence of amino and nitrile groups could affect the solubility, acidity, and reactivity of the compound, although specific data on these properties for 2,5-diamino-3,4-thiophenedicarbonitrile are not provided in the papers .
Scientific Research Applications
Chemical Reactions and Derivatives
2,5-Diamino-3,4-thiophenedicarbonitrile has been explored in various chemical reactions. It is used as a precursor in the synthesis of diverse sulphur heterocycles. For instance, thiodiacetonitrile, a compound related to 2,5-diamino-3,4-thiophenedicarbonitrile, reacts with α-diketones to form thiophene derivatives like 5-cyano-2-thiophenecarboxamides, demonstrating its versatility in creating complex organic structures (Crombie, Kiely, & Ryan, 1979).
Fluorescent Properties
This compound exhibits significant potential in the development of fluorescent materials. A study demonstrated the synthesis of fluorescent dyes using 2,5-diamino-3,6-dicyanopyrazine, a compound structurally similar to 2,5-diamino-3,4-thiophenedicarbonitrile. The synthesized compound showed strong yellowish-green fluorescence, indicating its potential in fluorescent dye applications (Shirai et al., 1998).
Synthesis of Heterocyclic Compounds
The compound plays a crucial role in the synthesis of a variety of heterocyclic compounds. One study detailed the synthesis of various thiophene derivatives using 3,4-diamino-2,5-dicarbethoxythieno[2,3-b]thiophene, which is closely related to 2,5-diamino-3,4-thiophenedicarbonitrile. These derivatives have potential applications in various fields including materials science and pharmaceuticals (Moustafa, Khodairy, & Abdel-ghany, 2003).
Applications in Nonlinear Optical Materials
The structure and properties of 2,5-diamino-3,4-thiophenedicarbonitrile derivatives make them suitable for use in nonlinear optical materials. A study on thiophene-centered azomethines, derived from 2,5-diamino-thiophene-3,4-dicarbonitrile, highlighted their potential in photophysical and electronic applications due to their unique structural and electronic properties (Tokárová et al., 2020).
Role in Organic Synthesis
2,5-Diamino-3,4-thiophenedicarbonitrile serves as a versatile synthon in organic synthesis. It has been utilized in the synthesis of various complex organic molecules, demonstrating its importance as a building block in organic chemistry (Chaudhary, 2022).
Safety And Hazards
properties
IUPAC Name |
2,5-diaminothiophene-3,4-dicarbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4S/c7-1-3-4(2-8)6(10)11-5(3)9/h9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXCXJWUMYTXWMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C1=C(SC(=C1C#N)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40170877 | |
Record name | 3,4-Thiophenedicarbonitrile, 2,5-diamino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40170877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Diamino-3,4-thiophenedicarbonitrile | |
CAS RN |
17989-89-8 | |
Record name | 2,5-Diamino-3,4-thiophenedicarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17989-89-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Diamino-3,4-dicyanothiophene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017989898 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4-dicyanothiophene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409127 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 3,4-Thiophenedicarbonitrile, 2,5-diamino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40170877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-Diamino-3,4-thiophenedicarbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2,5-DIAMINO-3,4-DICYANOTHIOPHENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D9WCL6JS3Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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